

An In-depth Technical Guide on the Thermodynamic Properties of Cerium Molybdate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cerium molybdate*

Cat. No.: *B12645770*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **cerium molybdate**, with a primary focus on cerium(III) molybdate ($\text{Ce}_2(\text{MoO}_4)_3$). The information presented herein is crucial for understanding the stability, reactivity, and potential applications of this material in various scientific and industrial fields, including its relevance as a component in nuclear waste glasses and its emerging use in catalysis and sensor technology. This document summarizes key quantitative data, details experimental methodologies for thermodynamic measurements, and provides visualizations of the experimental workflows.

Thermodynamic Properties of Cerium(III) Molybdate ($\text{Ce}_2(\text{MoO}_4)_3$)

Cerium(III) molybdate is a yellow inorganic material with a scheelite-type structure. Its thermodynamic properties are essential for predicting its behavior under different temperature and pressure conditions.

Heat Capacity

The isobaric heat capacity (C_p, m°) of $\text{Ce}_2(\text{MoO}_4)_3$ has been experimentally determined over a wide temperature range. These measurements are fundamental for calculating other thermodynamic functions, such as entropy and enthalpy.

Table 1: Molar Isobaric Heat Capacity (C_p, m°) of $\text{Ce}_2(\text{MoO}_4)_3$ at Various Temperatures

Temperature (K)	Molar Heat Capacity ($\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$)
2	Data not explicitly found, but measurements were performed down to 2 K
...	Specific data points from 2 to 300 K are required from the full text of Nozaki et al. (2019)
298.15	Value to be extracted from the data
300	Value to be extracted from the data

Note: The heat capacity of $\text{Ce}_2(\text{MoO}_4)_3$ was measured from 2 to 300 K. The specific values at discrete temperatures are pending retrieval from the primary literature.

Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation (ΔfHm°) is a critical parameter that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states.

Table 2: Standard Molar Enthalpy of Formation of $\text{Ce}_2(\text{MoO}_4)_3$ at 298.15 K

Compound	Formula	State	ΔfHm° ($\text{kJ}\cdot\text{mol}^{-1}$)
Cerium(III) Molybdate	$\text{Ce}_2(\text{MoO}_4)_3$	crystalline	-4388.7 ± 3.6 ^[1]

Standard Molar Entropy

The standard molar entropy (Sm°) is a measure of the disorder of a substance at a standard state. For $\text{Ce}_2(\text{MoO}_4)_3$, it is determined by integrating the heat capacity data from near absolute zero.

Table 3: Standard Molar Entropy of $\text{Ce}_2(\text{MoO}_4)_3$ at 298.15 K

Compound	Formula	State	ΔfS° (J·K ⁻¹ ·mol ⁻¹)
Cerium(III) Molybdate	$\text{Ce}_2(\text{MoO}_4)_3$	crystalline	Value to be calculated from C_p, m° data

Note: The standard molar entropy is derived from the experimental heat capacity data. The precise value is pending the analysis of the complete dataset.

Standard Molar Gibbs Free Energy of Formation

The standard molar Gibbs free energy of formation (ΔfGm°) indicates the spontaneity of the formation of a compound from its elements. It is calculated using the standard enthalpy of formation and the standard entropy.

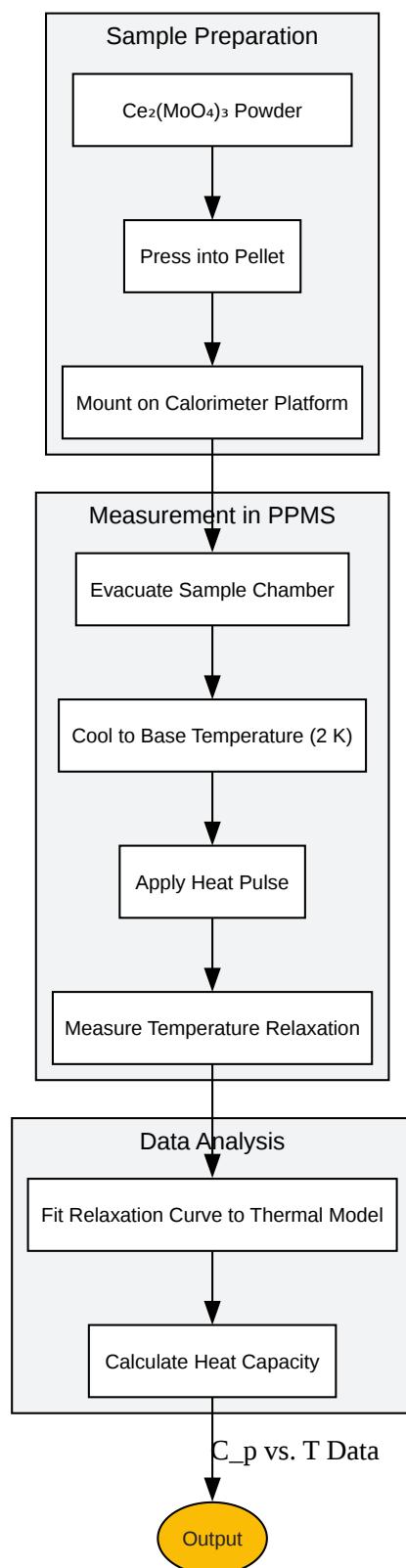
Table 4: Standard Molar Gibbs Free Energy of Formation of $\text{Ce}_2(\text{MoO}_4)_3$ at 298.15 K

Compound	Formula	State	ΔfGm° (kJ·mol ⁻¹)
Cerium(III) Molybdate	$\text{Ce}_2(\text{MoO}_4)_3$	crystalline	Value to be calculated

Note: The Gibbs free energy of formation is derived using the equation $\Delta fGm^\circ = \Delta fHm^\circ - T\Delta fSm^\circ$. The value will be calculated once all necessary data is available.

Thermodynamic Properties of Other Cerium Molybdates

Data on other stoichiometries of **cerium molybdate**, such as cerium(IV) molybdate ($\text{Ce}(\text{MoO}_4)_2$), are less prevalent in the literature. Further research is required to fully characterize their thermodynamic properties.


Experimental Protocols

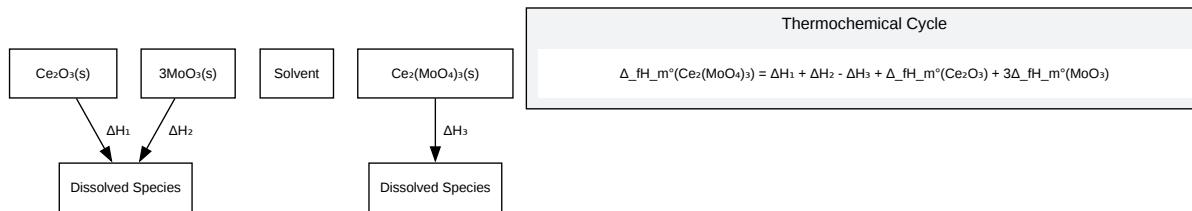
The determination of the thermodynamic properties of **cerium molybdate** involves precise and specialized experimental techniques.

Heat Capacity Measurement by Relaxation Calorimetry

The low-temperature isobaric heat capacity of $\text{Ce}_2(\text{MoO}_4)_3$ was measured using a relaxation calorimetry technique.^[2] This method is particularly suited for small samples and provides high accuracy.

Experimental Workflow for Relaxation Calorimetry

[Click to download full resolution via product page](#)*Workflow for Heat Capacity Measurement.*


Methodology:

- **Sample Preparation:** A powdered sample of $\text{Ce}_2(\text{MoO}_4)_3$ is pressed into a small pellet to ensure good thermal contact.
- **Mounting:** The pellet is mounted on the sample platform of the calorimeter, typically using a small amount of Apiezon N grease to enhance thermal conductivity.
- **Measurement Environment:** The sample chamber of the Physical Property Measurement System (PPMS) is evacuated to high vacuum to minimize heat loss through convection.
- **Thermal Relaxation:** The measurement proceeds in a series of steps:
 - The sample is cooled to the desired starting temperature (e.g., 2 K).
 - A small, precisely known amount of heat is applied to the sample platform through a heater, causing a slight increase in temperature.
 - The heat source is turned off, and the temperature of the sample is monitored as it relaxes back to the base temperature of the heat sink.
- **Data Analysis:** The time constant of the temperature decay is directly related to the heat capacity of the sample. By fitting the temperature relaxation curve to a thermal model, the heat capacity at that specific temperature is determined. This process is repeated at various temperatures to generate a heat capacity curve.

Enthalpy of Formation by Solution Calorimetry

The standard enthalpy of formation of $\text{Ce}_2(\text{MoO}_4)_3$ was determined by semi-adiabatic solution calorimetry.^[1] This technique involves measuring the heat of reaction of the compound and its constituent oxides in a suitable solvent.

Thermochemical Cycle for Enthalpy of Formation

[Click to download full resolution via product page](#)*Thermochemical cycle for $\Delta_fH_m^\circ$ determination.*

Methodology:

- Calorimeter Setup: A semi-adiabatic solution calorimeter is used, where the reaction vessel is isolated to minimize heat exchange with the surroundings.
- Solvent: A suitable solvent is chosen that can readily dissolve both the **cerium molybdate** and its constituent oxides (Ce_2O_3 and MoO_3).
- Dissolution Experiments:
 - A known amount of $Ce_2(MoO_4)_3$ is dissolved in the solvent, and the resulting heat change (enthalpy of solution, ΔH_3) is measured.
 - Stoichiometric amounts of the constituent oxides (Ce_2O_3 and MoO_3) are separately or sequentially dissolved in the same solvent, and the total heat change ($\Delta H_1 + \Delta H_2$) is measured.
- Thermochemical Cycle: By applying Hess's law, the enthalpy of formation of $Ce_2(MoO_4)_3$ from its constituent oxides can be calculated. This value is then combined with the known standard enthalpies of formation of the oxides to determine the standard enthalpy of formation of $Ce_2(MoO_4)_3$ from its elements.

Phase Stability and Thermal Decomposition

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the phase stability and decomposition behavior of **cerium molybdate**. Studies have shown that the thermal decomposition of **cerium molybdate** precursors is influenced by the calcination temperature and atmosphere.[3] For instance, the decomposition of $\text{Ce}_2(\text{MoO}_4)_3 \cdot 4.5\text{H}_2\text{O}$ in an inert atmosphere leads directly to the formation of anhydrous $\text{Ce}_2(\text{MoO}_4)_3$.[3]

Conclusion

This technical guide has summarized the key thermodynamic properties of cerium(III) molybdate and outlined the experimental methodologies used for their determination. The provided data and protocols are essential for researchers and scientists working with this material. Further investigations are needed to fully characterize the thermodynamic properties of other **cerium molybdate** stoichiometries and to refine the existing data for $\text{Ce}_2(\text{MoO}_4)_3$. The continued study of these materials will undoubtedly lead to a deeper understanding of their fundamental properties and pave the way for new and innovative applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. physik.uzh.ch [physik.uzh.ch]
- 2. 2008 Annual Report / Introductory Review of the Researches 14 [chem.sci.osaka-u.ac.jp]
- 3. Thermodynamic properties of cerium molybdate [degruyterbrill.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Cerium Molybdate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12645770#thermodynamic-properties-of-cerium-molybdate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com